molecular formula C22H23N5O4 B10994393 N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B10994393
M. Wt: 421.4 g/mol
InChI Key: DGOGQPNJGOPSHY-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a quinazoline derivative, and a pyrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H23N5O4/c28-21-16-3-1-2-4-17(16)24-20(25-21)13-26-7-9-27(10-8-26)22(29)23-12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,23,29)(H,24,25,28)

InChI Key

DGOGQPNJGOPSHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves multiple steps, including the formation of the benzodioxole ring, the quinazoline derivative, and the pyrazinecarboxamide moiety. The synthetic routes typically involve:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of Quinazoline Derivative: The quinazoline core is synthesized through the condensation of anthranilic acid with formamide, followed by oxidation.

    Formation of Pyrazinecarboxamide Moiety: This involves the reaction of pyrazine derivatives with carboxylic acids or their derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or quinazoline rings, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(1,3-BENZODIOXOL-5-YLMETHYL)-1H-IMIDAZOLE-1-CARBOXAMIDE: This compound shares the benzodioxole ring but differs in the presence of an imidazole ring instead of the quinazoline and pyrazinecarboxamide moieties.

    QUINAZOLINE DERIVATIVES: Compounds with similar quinazoline cores but different substituents or additional functional groups.

    PYRAZINECARBOXAMIDE DERIVATIVES: Compounds with the pyrazinecarboxamide moiety but different aromatic rings or substituents.

The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

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